Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
CAS No.: 160844-75-7
VCID: VC21334831
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is a chemical compound with the CAS number 160844-75-7. It is known for its role as an impurity of febuxostat, a medication used to treat hyperuricemia and chronic gout by inhibiting xanthine oxidase/xanthine dehydrogenase . This compound is a synthetic precursor in the production of febuxostat and has been studied for its chemical properties and synthesis methods. Chemical Data Table
SynthesisThe synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate involves a reaction where potassium carbonate and isobutyl bromide are added to a solution of ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate in dimethylformamide. The mixture is heated to about 75°C for 8 hours. After cooling and adding water, the solid product is filtered, washed, and dried to yield the desired compound with a high purity of approximately 92.9% . Synthesis Steps
Uses and ImplicationsEthyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is primarily associated with febuxostat, which is used to treat hyperuricemia and chronic gout. Febuxostat is effective in lowering serum urate levels when administered at doses of 40-120 mg/day . Clinical Relevance
Safety and HandlingEthyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is classified with hazard statements, including H302, indicating potential harm if swallowed. Precautionary statements such as P280, P305+P351+P338 are advised for handling . Safety Precautions
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CAS No. | 160844-75-7 | ||||||||||||
Product Name | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | ||||||||||||
Molecular Formula | C18H20N2O3S | ||||||||||||
Molecular Weight | 344.4 g/mol | ||||||||||||
IUPAC Name | ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | ||||||||||||
Standard InChI | InChI=1S/C18H20N2O3S/c1-5-22-18(21)16-12(4)20-17(24-16)13-6-7-15(14(8-13)9-19)23-10-11(2)3/h6-8,11H,5,10H2,1-4H3 | ||||||||||||
Standard InChIKey | OGAZOYHQFBSRMC-UHFFFAOYSA-N | ||||||||||||
SMILES | CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C | ||||||||||||
Canonical SMILES | CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C | ||||||||||||
Appearance | White Solid | ||||||||||||
Purity | > 95% | ||||||||||||
Quantity | Milligrams-Grams | ||||||||||||
Synonyms | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | ||||||||||||
PubChem Compound | 9884549 | ||||||||||||
Last Modified | Aug 15 2023 |
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